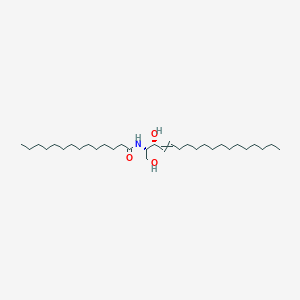
C14 Ceramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C14 Ceramide is a useful research compound. Its molecular formula is C32H63NO3 and its molecular weight is 509.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dermatological Applications
Barrier Function in Skin Health
C14 ceramide plays a crucial role in maintaining the skin's barrier function. It is integral to the formation of the stratum corneum, which protects against transepidermal water loss (TEWL) and external irritants. Studies have shown that patients with atopic dermatitis (AD) exhibit altered levels of ceramides, including this compound, which correlate with increased TEWL and impaired skin barrier function .
Clinical Studies
- Case Study : A study involving patients with AD demonstrated that treatment with ceramide-containing formulations led to significant improvements in skin hydration and barrier integrity. Specifically, this compound was found to enhance the lipid composition of the stratum corneum, promoting healing and reducing inflammation .
Metabolic Health
Biomarker for Insulin Resistance
This compound has been identified as a potential biomarker for insulin resistance and metabolic syndrome. Research indicates that elevated levels of this compound correlate with increased hepatic steatosis and insulin resistance in obese adolescents .
Clinical Relevance
- Study Findings : A study reported that plasma levels of this compound were significantly reduced following exercise interventions in individuals with obesity and type 2 diabetes (T2D). This reduction was associated with improved insulin sensitivity, highlighting its role as a target for metabolic interventions .
- Predictive Value : Another study established a cut-off point for this compound as a sensitive indicator for hepatic steatosis, demonstrating its utility in clinical settings for assessing metabolic health .
Cardiovascular Health
Risk Stratification for Cardiovascular Disease
Emerging evidence suggests that ceramides, including this compound, are valuable in predicting cardiovascular risk. High levels of circulating ceramides have been linked to adverse cardiovascular outcomes, making them useful for stratifying patients' risk profiles .
Clinical Applications
- Ceramide Risk Score : The CERT1 score incorporates various ceramides to assess cardiovascular risk. Studies show that higher scores correlate with increased incidence of major adverse cardiovascular events (MACE), indicating that this compound can be part of a broader diagnostic tool for cardiovascular disease management .
Therapeutic Potential
Targeting Ceramide Metabolism
Research is ongoing into therapies that target ceramide metabolism, particularly focusing on this compound's role in obesity and insulin resistance. By modulating ceramide synthesis or degradation pathways, it may be possible to develop novel treatments for metabolic disorders .
Summary Table of Applications
Eigenschaften
Molekularformel |
C32H63NO3 |
|---|---|
Molekulargewicht |
509.8 g/mol |
IUPAC-Name |
N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetradecanamide |
InChI |
InChI=1S/C32H63NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h25,27,30-31,34-35H,3-24,26,28-29H2,1-2H3,(H,33,36)/t30-,31+/m0/s1 |
InChI-Schlüssel |
ZKRPGPZHULJLKJ-IOWSJCHKSA-N |
SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCC)O |
Isomerische SMILES |
CCCCCCCCCCCCCC=C[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















